3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide
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Description
3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and imidazole moieties have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show a broad range of chemical and biological properties . These activities suggest a complex interaction with their targets leading to a variety of changes.
Biochemical Pathways
Indole and imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The broad range of biological activities associated with indole and imidazole derivatives suggests that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-[[2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetyl]amino]-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-14-26(21-13-12-17-8-5-6-11-20(17)21)16-22(27)25-19-10-7-9-18(15-19)23(28)24-4-2/h1,5-11,15,21H,4,12-14,16H2,2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKXPMMGCXRPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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